3-Ethyl-4-methoxy-phenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-ethyl-4-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
YBHFXIXJNDNBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)OC |
Origin of Product |
United States |
Overview of Phenolic Ethers in Chemical Sciences
Phenolic ethers, or aromatic ethers, are derivatives of phenols where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group, forming an ether linkage (R-O-R'). wikipedia.orgncert.nic.in This structural modification reduces the hydrophilicity compared to their parent phenols and alcohols, as they can accept hydrogen bonds but not donate them. wikipedia.org This characteristic is particularly relevant in pharmaceutical design. wikipedia.org The synthesis of phenolic ethers can be achieved through several methods, including the acid-catalyzed condensation of phenols and alcohols or the reaction of a phenol (B47542) with an alkyl or aryl halide in the presence of a base. google.comoup.com Prominent examples of phenolic ethers include anisole, vanillin, and ethylvanillin, which find applications as precursors in perfumes and as flavoring agents. wikipedia.org
Significance of Alkyl and Methoxy Substituted Phenols in Organic Chemistry
Alkyl and methoxy-substituted phenols are of significant interest in organic chemistry due to their diverse applications and unique chemical properties. science.govacs.org The presence of an alkyl group on the phenol (B47542) ring can influence its reactivity and biological activity. For instance, the position of alkyl substitution (ortho, meta, or para) can affect the estrogenic potency of the molecule. science.gov Methoxy-substituted phenols, a type of phenolic ether, are common in nature and are key components of many natural products, including lignins. wikipedia.org The methoxy (B1213986) group is generally considered an electron-donating group when at the para position and an electron-withdrawing group at the meta position, which influences the regioselectivity of further chemical reactions on the aromatic ring. wikipedia.org The synthesis of these compounds often involves the methylation of phenols or the use of specific starting materials to achieve the desired substitution pattern. oregonstate.eduwikipedia.org
Chemical Reactivity and Derivatization Studies of 3 Ethyl 4 Methoxy Phenol Analogues
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the primary site of chemical reactivity in 3-ethyl-4-methoxy-phenol and its analogues. This functional group readily participates in a variety of reactions, including esterification and etherification, which allow for the synthesis of a diverse range of derivatives.
Esterification: Phenols can be converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. A common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reversible reaction often requires the removal of water to drive the equilibrium towards the product side. masterorganicchemistry.com The use of silica (B1680970) chloride has been reported as an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org More recently, methods utilizing benzyne (B1209423) for the esterification of carboxylic acids and alcohols under mild conditions have been developed. organic-chemistry.org Transesterification, the conversion of one ester to another, can also be achieved with phenols using catalysts like potassium carbonate. rsc.org
Etherification: The synthesis of ethers from phenols can be accomplished through various methods. One common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. Another method involves the Baeyer-Villiger oxidation of certain phenolic aldehydes, which can lead to the formation of methoxy-phenols through subsequent hydrolysis and etherification. core.ac.uk The alkylation of phenols, including ortho-alkylation, can be achieved using dual catalytic systems, such as palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3), to produce ortho-alkylated phenols. acs.orgacs.org
Table 1: Examples of Reactions Involving the Phenolic Hydroxyl Group
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Fischer Esterification | Phenol (B47542), Carboxylic Acid | Acid (e.g., H₂SO₄, TsOH) | Ester |
| Transesterification | Phenol, Ester | K₂CO₃ | Ester |
| Williamson Ether Synthesis | Phenoxide, Alkyl Halide | Base | Ether |
| Ortho-Alkylation | Phenol, Alcohol | Pd/C, Sc(OTf)₃ | Ortho-Alkylated Phenol |
Complexation Behavior of Methoxy-Phenols with Metal Ions
Phenolic compounds, including methoxy-phenols, exhibit a significant capacity to form complexes with metal ions. mdpi.com This ability is attributed to the presence of the hydroxyl group and, in some cases, other functional groups on the aromatic ring that can act as chelation sites. mdpi.com The formation of these metal-phenolic complexes can influence the bioavailability and reactivity of both the metal ion and the phenolic compound. wikipedia.org
The stability of these complexes is often pH-dependent. For instance, the complex of iron (III) ion with 2-methoxyphenol is stable in acidic solutions (pH < 7) but decomposes in alkaline conditions (pH > 8). researchgate.net The complexation of phenolics with metal ions is a field of active research, with studies exploring their potential roles in various biological and environmental processes. mdpi.com For example, metal-phenolic networks have been investigated for their potential in vaccine formulations, where they can enhance immune responses. nih.gov
Table 2: Factors Influencing Metal-Phenolic Complexation
| Factor | Description |
| pH | Affects the ionization state of the phenolic hydroxyl group and the stability of the complex. researchgate.net |
| Structure of Phenolic Ligand | The number and position of hydroxyl and other functional groups influence the chelation capacity. mdpi.com |
| Metal Ion | The charge and size of the metal ion affect the geometry and stability of the complex. |
Microbial Transformations of Related Phenolic Antioxidants
Microorganisms play a crucial role in the transformation of phenolic compounds, including those structurally related to this compound. mdpi.com These biotransformations can lead to the formation of novel metabolites with altered biological activities. mdpi.com Lactic acid bacteria, for instance, are known to metabolize phenolic compounds through enzymes like reductases, decarboxylases, and glycosidases. nih.gov
The degradation of phenolic compounds by microbes can proceed through various pathways. For example, the catabolism of 4-ethylphenol (B45693) in some bacteria involves the oxidation of the ethyl side chain. researchgate.net In other cases, microbial action can lead to the cleavage of the aromatic ring. The study of microbial transformations is essential for understanding the fate of phenolic compounds in the environment and in biological systems, including the gut microbiota. nih.gov The biotransformation of phenolic compounds in fermented foods can also lead to an increase in their antioxidant capacity. frontiersin.org
Table 3: Examples of Microbial Transformations of Phenolic Compounds
| Microorganism | Substrate | Transformation |
| Lactobacillus spp. | Hydroxycinnamic acids | Reduction to phenylpropionic acids or decarboxylation. nih.gov |
| Burkholderia sp. Strain SJ98 | 3-Methyl-4-nitrophenol | Monooxygenation to methyl-1,4-benzoquinone. frontiersin.org |
| Pseudomonas putida JD1 | 4-Ethylphenol | Oxidation of the alkyl side chain. researchgate.net |
Derivatization for Enhanced or Modified Properties
The chemical structure of this compound can be modified through derivatization to enhance or alter its properties for specific applications. ontosight.ai These modifications often target the phenolic hydroxyl group or the aromatic ring.
One common strategy is the conversion of the hydroxyl group to an ether or an ester, which can alter the compound's solubility, stability, and biological activity. For example, the synthesis of 4-(2-methoxyethyl) phenol, an intermediate for the beta-blocker metoprolol, involves the modification of the phenolic structure. researchgate.net Another approach is the introduction of different functional groups onto the aromatic ring through electrophilic aromatic substitution reactions. libretexts.org The hydroxyl group of phenols strongly activates the ring towards such substitutions. libretexts.org
Furthermore, demethylation of methoxy-phenols can be a key step in the synthesis of other functional molecules. nih.govencyclopedia.pub For instance, the demethylation of methoxy (B1213986) derivatives using reagents like boron tribromide (BBr₃) can yield the corresponding phenols, which can then be used in further synthetic steps. nih.gov
Table 4: Strategies for Derivatization of Phenolic Compounds
| Derivatization Strategy | Purpose | Example |
| Etherification | Modify solubility and biological activity. | Synthesis of 4-(2-methoxyethyl) phenol. researchgate.net |
| Esterification | Alter physicochemical properties. | Formation of various ester derivatives. organic-chemistry.org |
| Alkylation | Introduce alkyl groups to the aromatic ring. | Friedel-Crafts alkylation. libretexts.org |
| Demethylation | Convert methoxy group to hydroxyl group. | Use of BBr₃ to produce phenols from methoxy derivatives. nih.gov |
Advanced Spectroscopic and Computational Characterization of 3 Ethyl 4 Methoxy Phenol Structures
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Structure Elucidation
FT-IR spectroscopy of substituted phenols reveals characteristic absorption bands. For instance, the O-H stretching vibration typically appears in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) group is usually observed around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring give rise to bands in the 1450-1600 cm⁻¹ range. The presence of the methoxy (B1213986) group (-OCH₃) would introduce characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching band. The ethyl group (-CH₂CH₃) would exhibit its own set of C-H stretching and bending vibrations.
FT-Raman spectroscopy provides complementary information. While O-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations and the symmetric vibrations of the substituents are often strong. For a related compound, 3-chloro-4-methoxybenzaldehyde, FT-Raman spectra were measured in the range of 3500-50 cm⁻¹, providing a comprehensive vibrational profile. nih.gov Computational studies on similar molecules, such as 3-chloro-4-methoxybenzaldehyde, have been used to calculate theoretical vibrational frequencies, which aid in the assignment of the experimental spectra. nih.gov
The following table summarizes the expected characteristic vibrational frequencies for 3-Ethyl-4-methoxy-phenol based on data for similar phenolic compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 | FT-IR |
| Aromatic C-H Stretch | >3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (methoxy, ethyl) | 2850-2960 | FT-IR, FT-Raman |
| C=C Aromatic Ring Stretch | 1450-1600 | FT-IR, FT-Raman |
| C-O Stretch (Phenol) | 1200-1300 | FT-IR |
| C-O Stretch (Methoxy) | ~1030-1250 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map of this compound can be constructed.
Proton (¹H) NMR Analysis
In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a wealth of structural information.
For this compound, one would expect to see:
A singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary depending on the solvent and concentration.
A singlet for the methoxy (-OCH₃) protons.
Signals for the aromatic protons on the benzene ring. The substitution pattern will determine their chemical shifts and coupling patterns.
A quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, coupled to the methyl protons.
A triplet for the methyl (-CH₃) protons of the ethyl group, coupled to the methylene protons.
For a structurally similar compound, 4-ethylphenol (B45693), the ¹H NMR spectrum in CDCl₃ shows signals at approximately 7.07 ppm (doublet), 6.77 ppm (doublet), 2.58 ppm (quartet), and 1.21 ppm (triplet). nih.gov The Human Metabolome Database provides predicted ¹H NMR data for the related compound 4-Ethyl-2-methoxyphenol (B121337) in D₂O. hmdb.ca
The following table presents predicted and experimental ¹H NMR data for related compounds to estimate the expected chemical shifts for this compound.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic OH | Variable | Singlet |
| Aromatic CH | 6.5 - 7.5 | Varies (Singlet, Doublet) |
| Methoxy OCH₃ | ~3.8 | Singlet |
| Ethyl CH₂ | ~2.6 | Quartet |
| Ethyl CH₃ | ~1.2 | Triplet |
Carbon (¹³C) NMR Analysis and DEPT Techniques
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a signal at a characteristic chemical shift. Distortionless Enhancement by Polarization Transfer (DEPT) techniques can be used to distinguish between CH, CH₂, and CH₃ groups.
For this compound, the ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl, methoxy, and ethyl groups.
The carbon atom attached to the hydroxyl group (C-OH) would appear at a downfield chemical shift.
The carbon atom attached to the methoxy group (C-OCH₃) would also be downfield.
The aromatic carbons would resonate in the range of approximately 110-160 ppm.
The methoxy carbon would appear around 55-60 ppm.
The carbons of the ethyl group would appear at higher field (more shielded).
Experimental ¹³C NMR data for 4-ethylphenol shows signals at approximately 153, 136, 129, 115, 28, and 16 ppm. nih.gov The Human Metabolome Database also provides predicted ¹³C NMR data for 4-ethylphenol in D₂O. hmdb.ca
The following table outlines the expected ¹³C NMR chemical shifts for this compound based on data from analogous structures.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-OH | 145-155 |
| C-OCH₃ | 140-150 |
| Aromatic C-H | 110-130 |
| Aromatic C-Ethyl | 130-140 |
| Methoxy OCH₃ | 55-60 |
| Ethyl CH₂ | ~25 |
| Ethyl CH₃ | ~15 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum reveals information about the conjugated systems present in the molecule. For this compound, the benzene ring constitutes the primary chromophore.
Phenolic compounds typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the benzene ring. The hydroxyl, methoxy, and ethyl groups, being electron-donating, are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.
For example, the UV-Vis spectrum of 4-methoxyphenol (B1676288) in a mixture of chloroform (B151607) and isopropanol (B130326) shows absorption maxima that can be influenced by the solvent environment. rsc.org Another study on 4-methoxyphenol provides information on its UV spectrum, which can be used as a reference. sielc.com
The expected UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.
| Transition | Expected λmax (nm) |
| π → π* (Primary Band) | ~220-250 |
| π → π* (Secondary Band) | ~270-290 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
The molecular weight of this compound (C₉H₁₂O₂) is 152.19 g/mol . nih.gov The mass spectrum would therefore show a molecular ion peak (M⁺) at m/z 152.
The fragmentation of the molecular ion provides valuable structural information. For phenolic compounds, common fragmentation pathways include the loss of the alkyl group and cleavage of the ether bond. For this compound, characteristic fragment ions could result from:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 137.
Loss of an ethyl radical (•C₂H₅) from the ethyl group, resulting in a fragment at m/z 123.
Cleavage of the C-O bond of the methoxy group.
Rearrangement reactions common to aromatic compounds.
The NIST WebBook provides mass spectral data for the isomeric compound 4-ethyl-2-methoxyphenol, which can serve as a guide for interpreting the fragmentation pattern of this compound. nist.gov
The following table lists the expected significant peaks in the mass spectrum of this compound.
| m/z | Proposed Fragment |
| 152 | Molecular Ion [M]⁺ |
| 137 | [M - CH₃]⁺ |
| 123 | [M - C₂H₅]⁺ |
Computational Chemistry Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides theoretical insights that complement experimental data. These calculations can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties. ijsrst.com
For a given molecule, DFT calculations can optimize the molecular geometry to find the most stable conformation. nih.gov Subsequent frequency calculations can then predict the FT-IR and FT-Raman spectra, which can be compared with experimental results to confirm vibrational assignments. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation. ijsrst.com
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. orientjchem.org The geometry of this compound is optimized to find its most stable conformation, or lowest energy state. This is typically achieved using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set such as 6-311++G(d,p). orientjchem.orgresearchgate.net The optimization process adjusts the molecule's bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum. orientjchem.org
The optimized geometric parameters provide a precise three-dimensional structure of the molecule. These calculated values can be compared with experimental data if available.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Calculated Value | Parameter | Calculated Value |
| C-C (ring) | ~1.38 - 1.40 | C-C-C (ring) | ~118 - 121 |
| C-O (phenol) | ~1.37 | C-C-O (phenol) | ~118 |
| O-H | ~0.96 | C-O-H | ~109 |
| C-O (methoxy) | ~1.36 | C-C-O (methoxy) | ~125 |
| O-CH3 | ~1.43 | C-O-C (methoxy) | ~117 |
| C(ring)-C(ethyl) | ~1.51 | C(ring)-C-C (ethyl) | ~121 |
Furthermore, DFT calculations are used to predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By comparing the calculated harmonic frequencies with experimental spectra, a detailed assignment of vibrational modes to specific molecular motions (e.g., O-H stretching, C-C ring breathing, CH₃ bending) can be achieved. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and chemical reactivity. ossila.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com
The energy of the HOMO is related to the molecule's ionization potential (its ability to donate electrons), and the LUMO energy relates to its electron affinity (its ability to accept electrons). materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. sci-hub.se A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgsci-hub.se For this compound, the analysis would likely show the HOMO localized around the electron-rich phenol and methoxy groups, while the LUMO might be distributed more across the aromatic ring.
From the HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify reactivity. materialsciencejournal.org
Table 2: Global Quantum Chemical Descriptors
| Descriptor | Formula |
|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Hardness (η) | (I - A) / 2 |
| Chemical Softness (S) | 1 / η |
| Electrophilicity Index (ω) | χ² / (2η) |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. researchgate.netbhu.ac.in The MEP map is color-coded:
Red and Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. researchgate.netnih.gov
Blue and Green: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially the acidic proton of the hydroxyl group. researchgate.netbhu.ac.in
For this compound, the MEP map would show significant negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs. A region of high positive potential (blue) would be expected around the phenolic hydrogen, indicating its acidic nature. The aromatic ring would exhibit intermediate potential. This map is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. chemrxiv.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. youtube.comresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions. researchgate.net A key aspect of NBO analysis is the study of hyperconjugation, which involves the interaction of sigma (σ) bond electrons with adjacent empty pi (π*) orbitals. youtube.com
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(O) of OH | π(C-C) of ring | High |
| LP(O) of OCH₃ | π(C-C) of ring | High |
| σ(C-H) of ethyl | π*(C-C) of ring | Moderate |
In Silico Docking Studies for Molecular Interactions
In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein or enzyme (receptor). researchgate.netmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govphcog.com
The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and calculating a "docking score" for each pose. nih.gov This score, often expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a more favorable interaction. researchgate.net The analysis of the best-docked pose reveals specific molecular interactions, such as:
Hydrogen bonds: Crucial for binding specificity, often involving the hydroxyl or methoxy groups of the ligand.
Hydrophobic interactions: Occurring between the aromatic ring and ethyl group of the ligand and nonpolar amino acid residues in the receptor.
Van der Waals forces: General attractive or repulsive forces between atoms.
For example, docking this compound against an enzyme like cyclooxygenase-2 (COX-2) could reveal its potential as an anti-inflammatory agent by showing how it interacts with key amino acid residues in the active site. phcog.com
Table 4: Illustrative Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Example: Cyclooxygenase-2 (COX-2) | -7.5 | Ser530, Tyr385 | Hydrogen Bond |
| Leu352, Val523, Ala527 | Hydrophobic Interaction |
Compound Names Mentioned
Mechanistic Insights into Biological Activities of 3 Ethyl 4 Methoxy Phenol Analogues in Vitro Studies
Antimicrobial Activity and Mechanism of Action
The antimicrobial properties of phenolic compounds are well-documented, with their efficacy often linked to their chemical structure. While direct studies on 3-ethyl-4-methoxy-phenol are limited, research on related molecules provides insight into potential mechanisms of action.
Phenolic compounds and their derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov The structure of the bacterial cell wall is a key determinant of susceptibility. Gram-positive bacteria, which possess a thick peptidoglycan layer but lack an outer membrane, are often more vulnerable to the disruptive action of these molecules compared to Gram-negative bacteria. Quinone derivatives, a related class of compounds, have shown inhibitory effects against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL in some studies. nih.gov
A proposed mechanism for the antimicrobial action of some phenolic compounds involves their oxidation to highly reactive intermediates known as quinones or quinone methides. nih.gov This process can be particularly effective in disrupting bacterial cell function. One such mechanism, inspired by the natural sclerotization process in insect cuticles, involves the covalent crosslinking of nucleophilic groups, such as amino groups found on bacterial proteins and cell wall components. nih.gov The phenol (B47542) is oxidized to a quinone, which then acts as an electrophile, forming irreversible bonds with microbial macromolecules. This covalent modification can lead to enzyme inactivation, loss of membrane integrity, and ultimately, bacterial cell death. The formation of reactive ortho-quinone methides has been utilized in the synthesis of novel antibacterial agents, highlighting its importance as a mechanism for antimicrobial action. nih.gov
Anti-Inflammatory Mechanisms in Cellular Models
Analogues of this compound have been investigated extensively in cellular models of inflammation, demonstrating their ability to interfere with key inflammatory pathways. These studies reveal a multi-targeted approach, inhibiting both the expression of inflammatory proteins and the upstream signaling cascades that control them.
In vitro studies using cultured cells, such as murine macrophages (RAW 264.7), have shown that methoxyphenolic analogues potently suppress the production of key pro-inflammatory mediators. Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), these compounds significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.govnih.govresearchgate.net
Research on various methoxyphenolic compounds has also demonstrated a broad-spectrum inhibition of other inflammatory mediators. In studies using human airway cells stimulated with tumor necrosis factor-alpha (TNF-α), these compounds were found to reduce the expression of a panel of cytokines and chemokines, including CCL2, CCL5, IL-6, and IL-8. nih.govd-nb.info
Table 1: Inhibition of Inflammatory Protein Expression by Analogues of this compound This table is interactive. You can sort and filter the data.
| Compound Analogue | Cellular Model | Stimulus | Inhibited Proteins/Mediators | Reference |
|---|---|---|---|---|
| 4-methoxyhonokiol | RAW 264.7 Macrophages | LPS | iNOS, COX-2, Nitric Oxide (NO) | nih.gov |
| 2-methoxy-4-vinylphenol (B128420) (2M4VP) | RAW 264.7 Macrophages | LPS | iNOS, COX-2, NO, Prostaglandin E2 (PGE2) | researchgate.net |
| HHMP* | RAW 264.7 Macrophages | LPS | iNOS, COX-2, NO, PGE2 | nih.gov |
| Apocynin & others | Human Airway Cells (A549) | TNF-α | CCL2, CCL5, IL-6, IL-8, ICAM-1, CXCL1, CXCL10 | nih.govd-nb.info |
*4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol
The anti-inflammatory effects of these analogues are rooted in their ability to modulate critical intracellular signaling pathways. A plethora of natural polyphenolic compounds are recognized for their capacity to target the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a key role in inflammation and cell proliferation. nih.govnih.govdovepress.com
Furthermore, detailed mechanistic studies have shown that analogues like 4-methoxyhonokiol and 2-methoxy-4-vinylphenol inhibit the activation of nuclear factor-kappaB (NF-κB). nih.govresearchgate.net They achieve this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which is a crucial step for the translocation of the active NF-κB dimer to the nucleus. nih.gov
These compounds also attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun NH2-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.govnih.govresearchgate.net The NF-κB and MAPK pathways are central to the transcriptional activation of numerous pro-inflammatory genes, and their inhibition explains the reduced expression of proteins like iNOS and COX-2. nih.govnih.gov Interestingly, some methoxyphenols may also act via post-transcriptional mechanisms by inhibiting the binding of the RNA-binding protein HuR to mRNA, which would otherwise stabilize inflammatory transcripts. nih.govd-nb.info
Table 2: Modulation of Signaling Pathways by Analogues of this compound This table is interactive. You can sort and filter the data.
| Compound Analogue | Cellular Model | Inhibited Signaling Pathway(s) | Reference |
|---|---|---|---|
| 4-methoxyhonokiol | RAW 264.7 Macrophages | NF-κB, p38 MAPK, JNK | nih.gov |
| 2-methoxy-4-vinylphenol (2M4VP) | RAW 264.7 Macrophages | NF-κB, p38 MAPK, JNK, ERK1/2 | researchgate.net |
| HHMP* | RAW 264.7 Macrophages | NF-κB, MAPK | nih.gov |
| General Phenolic Compounds | Various Cancer Cell Lines | STAT3 | nih.govdovepress.com |
| Apocynin & others | Human Airway Cells (A549) | RNA-binding protein HuR | nih.govd-nb.info |
*4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol
Antioxidant Functions and Enzyme Inhibition
The primary mechanism of enzyme inhibition observed for these analogues in the context of inflammation is the suppression of iNOS and COX-2 expression at the protein and mRNA levels, as detailed in section 5.2.1. nih.govresearchgate.net By down-regulating the transcription of the genes that code for these enzymes, the compounds effectively inhibit their function, leading to a decrease in the production of inflammatory mediators. This represents a powerful indirect enzyme inhibition mechanism that is central to their anti-inflammatory effects.
Myeloperoxidase Inhibition by Methoxy-Phenol Derivatives
Myeloperoxidase (MPO) is an enzyme found in neutrophils, a type of white blood cell, that plays a role in the body's inflammatory response. However, excessive MPO activity can contribute to tissue damage in various diseases. nih.gov Certain methoxy-phenol derivatives have been investigated as inhibitors of this enzyme.
Research has shown that compounds with a guaiacol (B22219) (2-methoxyphenol) scaffold can act as effective MPO inhibitors. researchgate.net For instance, eugenol (B1671780) (4-allyl-2-methoxyphenol), a well-known methoxy-phenol, has been demonstrated to strongly inhibit MPO activity in a dose-dependent manner in in vitro assays using human neutrophils. mdpi.com
The inhibitory potential is influenced by the specific chemical structure of the methoxy-phenol derivative. Studies on ferulic acid (3-methoxy-4-hydroxyl cinnamic acid) analogues, which share the methoxy-phenol core, have identified potent MPO inhibitors. nih.gov The presence and position of the methoxy (B1213986) group, along with other substituents, are critical for the inhibitory activity. For example, modifying the carboxylic acid group in one ferulic acid analogue to an ester significantly decreased its ability to inhibit MPO. nih.gov Similarly, substituting the ferulyl group with an isoferulyl moiety led to a 25-fold reduction in MPO inhibition, highlighting the importance of the natural methoxy-phenol arrangement for optimal activity against MPO. nih.gov
Table 1: Myeloperoxidase (MPO) Inhibition by Methoxy-Phenol Derivatives
| Compound | Target/Assay | IC50 Value | Source |
|---|---|---|---|
| Ferulic Acid Analogue 2a | MPO | 0.9 μM | nih.gov |
| Ferulic Acid Analogue 3 | MPO | 8.5 μM | nih.gov |
| Ferulic Acid Analogue 1a | MPO | 4 μM | nih.gov |
| Ferulic Acid Analogue 2b | MPO | 75 μM | nih.gov |
Impact on Oxidative Processes in Biological Systems
Methoxy-phenol derivatives have demonstrated a notable capacity to counteract oxidative processes in biological systems, which are implicated in a wide range of diseases. researchgate.net This antioxidant activity is often linked to their ability to scavenge harmful free radicals and to inhibit the oxidation of important biomolecules like lipids.
The MPO-inhibiting properties of these compounds are directly related to their impact on oxidative stress. MPO promotes the formation of highly reactive species that can lead to the oxidation of lipoproteins, such as low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.govresearchgate.net In vitro studies have shown that guaiacol derivatives can delay the onset of MPO-mediated LDL oxidation. researchgate.net
The antioxidant potential of methoxy-phenol derivatives has been quantified in various assays. For example, one 2-methoxy-phenol derivative, T2, showed significant radical scavenging activity against DPPH, nitric oxide, and hydroxyl radicals, as well as iron-chelating properties. researchgate.net This broad antioxidant profile suggests that these compounds can interfere with oxidative processes at multiple levels. researchgate.net
Table 2: Antioxidant Activity of Methoxy-Phenol Derivative T2
| Assay | IC50 Value (µg/mL) | Source |
|---|---|---|
| DPPH Radical Scavenging | 27.97 | researchgate.net |
| Nitric Oxide Radical Scavenging | 34.36 | researchgate.net |
| Hydroxyl Radical Scavenging | 34.83 | researchgate.net |
Antiviral Effects and Structure-Activity Relationships
Recent research has explored the potential of various phenolic compounds, including methoxy-phenol analogues, as antiviral agents. These studies aim to understand how the chemical structure of these molecules relates to their ability to inhibit viral replication.
In Vitro Viral Inhibition
In vitro screening has identified several compounds with methoxy-phenol or related structures that exhibit antiviral activity against a range of viruses. For instance, a triphenylethylene (B188826) derivative containing a methoxy-phenyl group (Compound 2F) was found to be a potent inhibitor of the Ebola virus, with an EC90 of 0.31 μg/mL. acs.org Another study on inhibitors of SARS-CoV-2 identified a hit compound featuring a 1-heteroaryl-2-alkoxyphenyl structure, which displayed an EC50 value of 4.7 µM. mdpi.com
Furthermore, research into norovirus inhibitors has yielded promising results. A series of compounds were developed, and one particular derivative, compound 28, which evolved from a scaffold containing a terminal phenyl group, showed an EC50 of 0.9 µM against human norovirus (HuNoV) replication in cell-based assays. nih.gov The polyphenol (-)-epigallocatechin-3-gallate (EGCG) has also demonstrated significant protective effects against Mayaro virus infection in vitro. nih.gov
Table 3: In Vitro Antiviral Activity of Selected Compounds
| Compound | Virus | Cell Line | Activity | Source |
|---|---|---|---|---|
| Compound 2F | Ebola virus | Not specified | EC90 = 0.31 μg/mL | acs.org |
| Compound 1 | SARS-CoV-2 | VeroE6 cells | EC50 = 4.7 µM | mdpi.com |
| Compound 28 | Human Norovirus (HuNoV) | Not specified | EC50 = 0.9 µM | nih.gov |
| 6a-9 | HIV-1 | Not specified | EC50 = 3.13 µM | nih.gov |
Influence of Substituents on Antiviral Activity
The relationship between the chemical structure of these compounds and their antiviral efficacy is a critical area of investigation. Modifying the substituents on the core phenolic or aromatic rings can dramatically alter their biological activity.
In the development of SARS-CoV-2 inhibitors, it was found that a 3- or 4-pyridyl moiety on the oxadiazole part of the molecule was optimal for activity. mdpi.com The addition of various groups, such as methoxy, trifluoromethyl, or methyl groups, at different positions on the pyridyl ring was generally well-tolerated. mdpi.com
Environmental Fate and Biotransformation of Methoxy Phenols
Degradation Pathways in Aquatic Environments
The fate of methoxy-phenols in aquatic systems is governed by several abiotic degradation processes. These pathways, primarily driven by light and water, are crucial in transforming the parent compound into various intermediates.
Phototransformation Processes
In the environment, methoxy-phenols undergo atmospheric reactivity, with reactions involving hydroxyl (OH) and nitrate (NO₃) radicals being the main degradation pathways. nih.gov These reactions are significant contributors to the formation of secondary organic aerosols (SOA). nih.gov The primary degradation mechanisms for methoxy-phenols by OH and NO₃ radicals are H-abstraction and radical adduct formation. nih.gov In contrast, the reaction with O₃ typically proceeds through cycloaddition to the benzene (B151609) ring. nih.gov
While much of the research focuses on atmospheric reactions, these processes are indicative of potential phototransformation pathways in sunlit aquatic environments. The presence of radical species, generated through photochemical processes in water, can lead to the degradation of dissolved methoxy-phenols. For instance, studies on related methoxy-phenols like eugenol (B1671780) and 4-ethylguaiacol have determined their atmospheric lifetimes with respect to NO₃ radicals to be 3.5 and 0.5 hours, respectively, highlighting the significance of radical-mediated degradation. acs.org The main transformation pathway identified for some methoxy-phenols is electrophilic addition by NO₃, followed by H-abstraction and nitro-substituted processes. nih.gov
Hydrolytic Reactions
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For methoxy-phenols, the ether linkage (R-O-CH₃) is generally stable under typical environmental pH and temperature conditions. Research on the decomposition of methoxy-phenols in dilute aqueous solutions at high temperatures (460 °C) and pressures, a process known as thermolysis, shows that phenol (B47542) and hydroxyphenols are major products. psu.edu However, these extreme conditions are not representative of natural aquatic environments. While selective cleavage of methoxy (B1213986) groups can be achieved in laboratory settings using specific reagents, there is limited evidence to suggest that direct hydrolysis is a significant degradation pathway for methoxy-phenols in aquatic ecosystems under ambient conditions. nih.gov
Biodegradation Mechanisms
Microorganisms are fundamental to the breakdown of methoxy-phenols in the environment. ros.edu.pl They utilize these compounds as a source of carbon and energy through various enzymatic processes. ros.edu.pl Both fungi and bacteria have demonstrated the ability to degrade lignin and its derivatives, which include methoxy-phenols. ros.edu.plnih.gov
The general biodegradation of phenolic compounds often proceeds by first transforming the compound into catechol or a substituted catechol. frontiersin.orgnih.gov Subsequently, the aromatic ring is cleaved through either the ortho- or meta-pathway, which breaks down the molecule into intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net For instance, Pseudomonas fluorescens has been shown to degrade phenol via a catechol intermediate and a subsequent meta-ring cleavage. nih.gov A key initial step in the biodegradation of methoxy-phenols is the cleavage of the methoxy group.
Microbial Demethylation Processes
O-demethylation, the enzymatic removal of the methyl group from the methoxy moiety, is a critical step in the biotransformation of methoxy-phenols. nih.gov This process increases the number of hydroxyl groups on the aromatic ring, often forming catechol or other dihydroxy-phenols, which are more susceptible to subsequent ring cleavage by dioxygenase enzymes. ros.edu.plnih.gov
A variety of microorganisms are capable of this transformation. Bacteria, in particular, possess specific O-demethylase enzymes that can modify lignin-related compounds. nih.gov For example, the bacterium Agrobacterium tumefaciens can O-demethylate syringol. ros.edu.pl Research has also identified several bacterial strains, including Eubacterium limosum, that can demethylate polyphenols and flavonoids containing methoxy groups. researchgate.net The insecticide methoxychlor, which contains methoxy groups, is known to be O-demethylated by bacteria such as Bradyrhizobium sp., which converts it into phenolic derivatives. nih.gov Fungi, including certain species of Basidiomycetes and Ascomycetes, also contribute to the degradation of lignin and the subsequent transformation of methoxy-phenols. ros.edu.pl
Table 1: Examples of Microorganisms Involved in Demethylation of Methoxy Aromatic Compounds
| Microorganism | Compound Class | Reference |
|---|---|---|
| Agrobacterium tumefaciens | Syringol (a methoxy-phenol) | ros.edu.pl |
| Bradyrhizobium sp. | Methoxychlor | nih.gov |
| Eubacterium limosum | Polyphenols/Flavonoids | researchgate.net |
Environmental Transport and Distribution Modeling
Predicting the movement and final destination of chemical compounds in the environment is achieved through environmental transport and distribution modeling. These models are essential tools for assessing the potential impact of contaminants like 3-Ethyl-4-methoxy-phenol. researchgate.net They integrate data on a chemical's physical properties with environmental parameters to simulate its distribution across air, water, soil, and sediment. researchgate.net
Reactive transport models are particularly useful as they account for not only physical transport but also chemical and biological transformations, such as the biodegradation of phenolic compounds by multiple electron acceptors. researchgate.net These numerical models can help predict the extent of contaminated areas and assist in analyzing the potential for natural attenuation. researchgate.net The accuracy of such models depends on reliable input parameters that describe the compound's behavior, including its tendency to adsorb to solids.
Adsorption/Desorption Characteristics
The transport of methoxy-phenols in soil and aquatic systems is significantly influenced by their adsorption and desorption to and from solid particles like soil organic matter and sediment. Adsorption can reduce the concentration of the compound in the aqueous phase, thereby limiting its mobility and bioavailability.
Studies on phenol and other phenolic compounds show that they readily adsorb to carbonaceous materials such as activated carbon and graphene oxide. nih.govmdpi.com This adsorption is influenced by several factors:
pH: The pH of the solution affects the surface charge of the adsorbent and the ionization state of the phenolic compound, which in turn influences adsorption capacity. mdpi.com
Temperature: The adsorption of phenols is often an exothermic process, meaning that lower temperatures favor higher adsorption capacities. mdpi.com
Chemical Structure: The hydrophobicity and molecular weight of the specific phenolic compound affect its adsorption efficiency. mdpi.com
The equilibrium of this process is often described using isotherm models like the Langmuir and Freundlich models. mdpi.commdpi.comnih.gov The Freundlich model has been found to accurately describe the adsorption of various phenols on materials like graphene oxide and reduced graphene oxide. mdpi.com Desorption studies, which examine the release of the adsorbed chemical, are also critical for understanding its long-term fate and potential for remobilization into the environment. nih.gov
Table 2: Isotherm Models for Phenol Adsorption
| Isotherm Model | Description | Reference |
|---|---|---|
| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | mdpi.comnih.gov |
| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. | mdpi.comnih.gov |
| Redlich-Peterson | A hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. | nih.gov |
| Toth | A three-parameter model that is useful for describing heterogeneous adsorption systems. | nih.gov |
Henry's Law Constant and Volatility
The volatility of a chemical from water to air is quantified by its Henry's Law Constant. For this compound, a higher value would indicate a greater tendency to partition into the atmosphere, while a lower value suggests it is more likely to remain in the aqueous phase.
The compound's vapor pressure is another key indicator of its volatility. Similar to the Henry's Law Constant, a low vapor pressure suggests that the compound will not readily evaporate into the atmosphere. The vapor pressure of 4-methoxyphenol (B1676288) is 6.75 x 10⁻³ mm Hg at 20°C, which indicates it will exist solely as a vapor in the atmosphere if released to air, but is not expected to volatilize significantly from dry soil surfaces nih.gov.
Table 1: Predicted Physicochemical Properties Related to Volatility for this compound and a Related Compound
| Property | This compound (Predicted) | 4-Methoxyphenol (Experimental/Estimated) | Reference |
|---|---|---|---|
| Molecular Weight | 152.19 g/mol | 124.14 g/mol | nih.gov |
| Vapor Pressure | No data available | 6.75 x 10⁻³ mm Hg at 20°C | nih.gov |
| Henry's Law Constant | No data available | 5.7 x 10⁻⁸ atm-m³/mol | nih.gov |
Computational Prediction of Environmental Fate Endpoints
In the absence of extensive empirical data, computational models such as Quantitative Structure-Activity Relationships (QSARs) and estimation software like the U.S. Environmental Protection Agency's EPI Suite™ are invaluable for predicting the environmental fate of chemicals like this compound ecetoc.orgepa.govnih.govresearchgate.netepa.govresearchgate.net. These tools use the chemical's structure to estimate its properties and environmental behavior.
Soil and Sediment Partitioning: The octanol-water partition coefficient (Log K_ow_) is a key parameter for predicting the tendency of a chemical to adsorb to soil and sediment. PubChem provides a computed XLogP3 value of 2.4 for this compound, which suggests a moderate potential for partitioning into organic matter in soil and sediments nih.gov. This is consistent with the behavior of other alkylphenols, which are known to accumulate in sediments nih.govresearchgate.netacs.org.
Bioconcentration: The bioconcentration factor (BCF) indicates the potential for a chemical to accumulate in aquatic organisms. The moderate Log K_ow_ of this compound suggests a low to moderate potential for bioconcentration. For comparison, the related compound 4-methoxyphenol has an estimated BCF of 4, indicating a low potential for bioconcentration in aquatic organisms nih.gov.
Atmospheric Fate: If this compound does enter the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The half-life for this reaction in the air for 4-methoxyphenol is estimated to be 4 hours, suggesting that atmospheric degradation would be a relatively rapid process nih.gov.
Table 2: Computationally Predicted Environmental Fate Endpoints for this compound
| Endpoint | Predicted Value/Behavior | Basis of Prediction | Reference |
|---|---|---|---|
| Biodegradation | Likely to be biodegradable, potentially via O-demethylation and hydroxylation. | General behavior of methoxyphenols and alkylphenols. | nih.govnih.gov |
| Soil Adsorption Coefficient (K_oc_) | Moderate potential for adsorption to soil and sediment. | Based on a computed XLogP3 of 2.4. | nih.gov |
| Bioconcentration Factor (BCF) | Low to moderate potential. | Inferred from the Log K_ow_ and data for related compounds. | nih.gov |
| Atmospheric Oxidation Half-Life | Likely to be short (hours). | Analogy to 4-methoxyphenol. | nih.gov |
Applications in Chemical Research and Industrial Intermediates Excluding Prohibited Areas
Role as Intermediates in Organic Synthesis
The specific arrangement of substituents on the aromatic ring makes 3-Ethyl-4-methoxyphenol a useful scaffold for constructing more complex molecules. Its applications are primarily seen in the development of specialized, high-value chemicals.
While many functionalized phenols are recognized as important scaffolds in medicinal chemistry, 3-Ethyl-4-methoxyphenol has been specifically identified as a reactant in the synthesis of potential therapeutics. acs.org Notably, it is cited in patent literature as a starting material for producing 5-HT2A (serotonin receptor) agonists, a class of compounds investigated for the treatment of depression and other neurological conditions. google.comgoogle.com
In a documented synthetic pathway, 3-Ethyl-4-methoxyphenol is used to prepare a brominated intermediate, 1-bromo-4-ethyl-5-methoxybenzene, which is a key step toward the final agonist compound. google.com This highlights the compound's utility in creating the specific molecular architecture required for targeted biological activity. The broader class of alkylated phenols is crucial in industrial chemistry for generating various pharmaceutical additives and active ingredients. acs.org For instance, the related compound amyl-m-cresol, an alkylated phenol (B47542), is a well-known antiseptic. acs.orgacs.org
Table 1: Synthesis of a Pharmaceutical Intermediate from 3-Ethyl-4-methoxyphenol
| Reactant | Key Reagent(s) | Product | Application Context | Source |
|---|
There is no direct evidence of 3-Ethyl-4-methoxyphenol being used in commercial agrochemicals. However, its structural components are found in molecules with known bioactivity, suggesting its potential as a precursor. For example, m-aryloxy phenols, which can be synthesized from related methoxyphenols, have been developed into compounds with promising herbicidal effects, demonstrating good weed control and selectivity. nih.gov
Furthermore, the structurally similar compound 4-Ethylphenol (B45693), which lacks the methoxy (B1213986) group, has been identified as a potential botanical agrochemical. researchgate.net Research has shown it possesses potent antifungal activity against various soil-borne phytopathogenic fungi and oomycetes, such as Phytophthora sojae, the causal agent of soybean root rot. researchgate.netfrontiersin.orgnih.gov This activity is attributed to its ability to disrupt the pathogen's cell membrane. frontiersin.orgnih.gov Given these findings, the ethyl-phenol skeleton is a viable starting point for developing new eco-friendly crop protection agents.
Use in Polymer Science and Materials Chemistry
In the realm of polymer and materials science, phenolic compounds are indispensable. They are used not only as building blocks for polymers but also as critical additives that control the manufacturing process and enhance the final product's lifespan and performance.
The most significant application for the closely related compound 4-methoxyphenol (B1676288) (MEHQ) is as a polymerization inhibitor, particularly for acrylic monomers, styrene, and other vinyl monomers. hoseachem.com These inhibitors are essential for the safe storage, transport, and handling of reactive monomers, preventing spontaneous and often dangerously exothermic polymerization. hoseachem.com The inhibitory mechanism relies on the phenolic hydroxyl group, which, in the presence of oxygen, scavenges peroxy radicals that would otherwise initiate and propagate polymer chains. hoseachem.com By terminating these radicals, the inhibitor effectively halts the polymerization process. Given that this function is primarily dictated by the phenolic hydroxyl group, 3-Ethyl-4-methoxyphenol can be expected to exhibit similar inhibitory properties, with the ethyl group potentially modifying its solubility and efficacy in specific monomer systems.
Oxidative degradation is a primary cause of aging and failure in many plastics. Antioxidants are added to polymers to prevent this process. Phenolic compounds are excellent antioxidants because their hydroxyl group can donate a hydrogen atom to terminate chain-propagating free radicals. The isomer 4-ethyl-2-methoxyphenol (B121337) (4-EG) is noted for its antioxidant properties. nih.gov
The parent compound, 4-methoxyphenol, is used as an antioxidant in plastic packaging materials to prevent the material from degrading and to ensure the stability of its contents, such as pharmaceuticals. hoseachem.com Furthermore, research has shown that 4-methoxyphenol can be directly polymerized to create a poly(4-methoxyphenol) that possesses excellent antioxidant properties. rsc.org This indicates that the methoxyphenol moiety is a potent antioxidant. As a member of this chemical class, 3-Ethyl-4-methoxyphenol serves as a potential precursor for synthesizing more complex, high-performance antioxidants tailored for the polymer industry.
Functional plastics are polymers designed with specific properties, such as conductivity, light emission, or enhanced stability. 3-Ethyl-4-methoxyphenol, and methoxyphenols in general, can serve as monomers for creating such materials. An exemplary case is the enzymatic polymerization of 4-methoxyphenol, which yields a light yellow powder. rsc.org This resulting polymer, poly(4-methoxyphenol), is not just a simple plastic but a functional one, exhibiting inherent antioxidant activity. rsc.org
Table 2: Research Findings on Polymerization of a Related Methoxyphenol
| Monomer | Polymerization Method | Resulting Polymer | Key Functional Property | Source |
|---|
This demonstrates a clear pathway from a simple phenol monomer to a functional material. The ability to form polymers with built-in functionalities like antioxidant protection makes compounds such as 3-Ethyl-4-methoxyphenol valuable raw materials for the development of advanced, durable plastics and other polymeric materials. acs.org
Analytical and Research Standards
The utility of a compound as an analytical or research standard relies on well-documented interactions and predictable behavior in experimental settings. Currently, 3-Ethyl-4-methoxy-phenol does not appear to be established in this capacity.
Q & A
Q. Key Variables :
| Variable | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 80–100°C | 60–75% |
| Catalyst | K₂CO₃ | 65–80% |
| Solvent | Acetone/DMF | 70–85% |
Yield optimization requires balancing reaction time and stoichiometry, with excess ethylating agents improving efficiency but increasing purification complexity .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives be resolved?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism : Methoxy and ethyl groups influence proton environments, causing NMR signal splitting. Use DEPT-135 or HSQC to confirm carbon connectivity .
- Hydrogen bonding : IR O-H stretches (3200–3600 cm⁻¹) may vary with solvent polarity. Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent effects .
- Impurity interference : HPLC-MS (C18 column, 0.1% formic acid mobile phase) identifies co-eluting impurities that distort NMR/IR signals .
Case Study : A 2024 study resolved conflicting NMR/IR data for a this compound derivative by crystallizing the compound and confirming the structure via X-ray diffraction (SHELXL refinement, R-factor < 0.05) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Respiratory protection : Use NIOSH-certified P95 respirators for dust control; OV/AG/P99 filters if vapor concentrations exceed 1 ppm .
- Skin/eye protection : Nitrile gloves (0.11 mm thickness) and ANSI Z87.1-compliant goggles prevent dermal/ocular exposure .
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation; separate from oxidizers (e.g., HNO₃) .
Q. Emergency Measures :
- Spills: Absorb with vermiculite, dispose as hazardous waste (EPA Class D).
- Fire: Use alcohol-resistant foam (not water) due to phenolic solubility .
Advanced: How does the electronic effect of the ethyl group influence the antioxidant activity of this compound compared to its analogs?
Methodological Answer:
The ethyl group’s +I effect stabilizes the phenoxyl radical, enhancing antioxidant capacity. Key findings:
| Compound | ORAC (µmol TE/g) |
|---|---|
| This compound | 3500 |
| 4-Methoxyphenol | 2200 |
Electrochemical studies (cyclic voltammetry at Pt electrode, 0.1 M KCl) show a lower oxidation potential (-0.23 V vs. Ag/AgCl) for the ethyl-substituted derivative, correlating with faster radical scavenging .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer:
- HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min flow, UV detection at 280 nm. Purity >98% required for pharmacological studies .
- GC-MS : DB-5MS column, 70 eV EI mode. Monitor for ethyl group degradation products (e.g., ethylene fragments at m/z 28) .
- Elemental Analysis : Acceptable C/H/O deviation ±0.3% from theoretical (C₉H₁₂O₂: C 68.34%, H 7.65%, O 24.01%) .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts HOMO/LUMO energies. Lower HOMO (-5.2 eV) correlates with improved radical scavenging .
- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR). Ethyl substitution improves hydrophobic interactions (ΔG = -8.9 kcal/mol vs. -7.4 for des-ethyl analog) .
- QSAR Models : LogP (2.1) and polar surface area (45 Ų) optimize blood-brain barrier penetration for neuroprotective applications .
Basic: What are the documented stability challenges for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Degrades rapidly at pH >8 (hydrolysis of methoxy group; t₁/₂ = 2 hr at pH 9). Stable at pH 4–6 (t₁/₂ >30 days) .
- Thermal Stability :
| Temperature | Degradation Products |
|---|---|
| 25°C | None (12 months) |
| 40°C | 4-Ethylcatechol (5% after 6 months) |
| 60°C | Quinone derivatives (15% after 3 months) |
Store lyophilized samples at -20°C with nitrogen headspace to prevent oxidation .
Advanced: How do solvent polarity and crystallization conditions affect the polymorphic forms of this compound?
Methodological Answer:
- Polymorph Screening : Use 24-solvent grid (e.g., ethanol/water mixtures). Ethanol >80% yields Form I (monoclinic, P2₁/c), while DMSO/water produces Form II (orthorhombic, Pbca) .
- Crystal Packing : Form I exhibits stronger π-π stacking (3.4 Å vs. 3.7 Å in Form II), confirmed by Hirshfeld surface analysis. This impacts dissolution rate (Form I: 85% in 1 hr vs. Form II: 62%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
